molecular formula C9H9FO4 B010129 6-Fluorohomovanillic acid CAS No. 107610-23-1

6-Fluorohomovanillic acid

Cat. No. B010129
M. Wt: 200.16 g/mol
InChI Key: JPDCBZYVMUTEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorohomovanillic acid (6-FHVA) is a derivative of dopamine, which is a neurotransmitter in the brain that controls movement, motivation, and pleasure. It is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes dopamine and other catecholamines. 6-FHVA has gained attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism Of Action

6-Fluorohomovanillic acid works by inhibiting the activity of COMT, an enzyme that breaks down dopamine and other catecholamines. By inhibiting COMT, 6-Fluorohomovanillic acid increases the levels of dopamine in the brain, which can improve motor function and reduce symptoms of neurological disorders.

Biochemical And Physiological Effects

In addition to its effects on dopamine levels, 6-Fluorohomovanillic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other catecholamines such as norepinephrine and epinephrine, which can improve cognitive function and mood. Additionally, 6-Fluorohomovanillic acid has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Fluorohomovanillic acid in lab experiments is its selectivity for COMT, which allows for the specific modulation of dopamine levels without affecting other neurotransmitters. However, 6-Fluorohomovanillic acid has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in long-term studies. Additionally, the synthesis of 6-Fluorohomovanillic acid can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 6-Fluorohomovanillic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of 6-Fluorohomovanillic acid for therapeutic use. Finally, research is needed to explore the potential use of 6-Fluorohomovanillic acid in treating other neurological disorders such as depression and anxiety.

Synthesis Methods

6-Fluorohomovanillic acid can be synthesized through several methods, including the reaction of homovanillic acid with fluorine gas or the reaction of 3,4-dihydroxyphenylacetic acid with sodium fluoride. The most commonly used method involves the reaction of homovanillic acid with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst such as pyridine.

Scientific Research Applications

6-Fluorohomovanillic acid has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. Additionally, 6-Fluorohomovanillic acid has been shown to have antipsychotic effects in animal models of schizophrenia by blocking dopamine receptors.

properties

CAS RN

107610-23-1

Product Name

6-Fluorohomovanillic acid

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13)

InChI Key

JPDCBZYVMUTEFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CC(=O)O)F)O

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)F)O

Other CAS RN

107610-23-1

synonyms

6-FLHVA
6-fluoro-homovanillic acid
6-fluorohomovanillic acid

Origin of Product

United States

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